Brasilin

Beschreibung

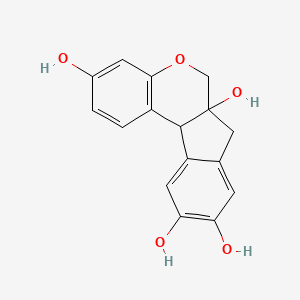

Brazilin (C₁₆H₁₄O₅) is a tetracyclic homoisoflavonoid predominantly isolated from the heartwood of Caesalpinia sappan L. . It exhibits a wide range of pharmacological activities, including antioxidant , antibacterial , anti-inflammatory , anticancer , and antiviral properties . Structurally, it features a benzopyran core with hydroxyl and methoxy substituents, enabling interactions with biological targets such as enzymes (e.g., JAK1/2, NLRP3) and amyloidogenic peptides (e.g., hIAPP, α-synuclein) . Its catechol group contributes to redox activity, while its moderate polarity influences extraction efficiency and solvent compatibility .

Eigenschaften

IUPAC Name |

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUTZOCTZJUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-07-7 | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Brazilin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from the heartwood of Caesalpinia sappan using solvents like ethanol or methanol . The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of brazilin often involves high-performance countercurrent chromatography (HPCCC), which allows for efficient separation and purification of the compound from plant extracts . This method uses a solvent system, typically chloroform-methanol-water, to achieve high purity and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions and Structural Transformation

Brazilin (C₁₆H₁₄O₅) contains a hydroxyl group at C-4, which oxidizes to form brazilein (C₁₆H₁₂O₅), a quinonoid structure with a conjugated carbonyl system . This oxidation is pH-dependent:

-

Acidic conditions (pH 3) : Stabilizes brazilin’s hydroxylated form.

-

Alkaline conditions (pH 7–9) : Deprotonation occurs, forming deprotonated intermediates that rapidly oxidize to brazilein .

UV-VIS spectroscopy reveals brazilein’s distinct absorbance peaks:

| pH | λ<sub>max</sub> (nm) | Observed Change (Heating at 100°C) |

|---|---|---|

| 3 | 450, 510, 544 | Minimal degradation |

| 7 | 450, 510, 544 | Increased UV absorbance (260–345 nm) |

| 9 | 450, 510, 544 | 60% reduction in visible absorbance |

FTIR analysis confirms structural changes:

-

Loss of OH groups (3,425–3,380 cm⁻¹) in alkaline conditions .

-

Reduction in C=O (1,365 cm⁻¹) and C=C (1,595 cm⁻¹) bands, indicating quinone degradation .

Stability Under pH Variations

Brazilin’s stability is highly pH-sensitive:

-

pH 3 : Retains 95% of its structure after 60 minutes at 100°C .

-

pH 7–9 : Rapid degradation via deprotonation and oxidation, forming quinone intermediates .

Thermal degradation pathways:

| Temperature (°C) | pH | Degradation Products |

|---|---|---|

| 60 | 9 | Partial conversion to quinones |

| 80 | 7 | Increased deprotonated forms |

| 100 | 9 | Colorless, low-molecular-weight compounds |

Thermal Degradation Kinetics

Heating accelerates brazilein’s degradation in alkaline conditions:

-

Activation energy (E<sub>a</sub>) : Estimated at 45–60 kJ/mol for pH 9 .

-

Rate constant (k) : Increases by 3× at pH 9 compared to pH 7 .

Degradation follows pseudo-first-order kinetics:

Where depends on pH and temperature.

Reactivity in Propolis Formulations

In Brazilian brown propolis, brazilin coexists with:

Chromatographic studies (RP-HPLC–DAD–ESI–MS/MS) show brazilin’s reactivity with:

Environmental and Industrial Implications

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Brazilin is chemically similar to hematoxylin and can be oxidized to form brazilein, a compound that exhibits strong dyeing capabilities. The structural characteristics of Brazilin contribute to its reactivity and utility in various applications, particularly in histology and textile industries.

Medicinal Applications

Brazilin has been extensively studied for its medicinal properties, particularly in traditional medicine and modern pharmacology.

Antimicrobial Activity

Brazilin exhibits notable antibacterial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antibacterial agents .

Antioxidant Properties

The compound also possesses significant antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Brazilin has shown promise in protecting cells from damage caused by free radicals, thereby contributing to its potential role in cancer prevention and treatment .

Anti-inflammatory Effects

Research indicates that Brazilin may help reduce inflammation, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways highlights its therapeutic potential in conditions such as arthritis and other chronic inflammatory disorders .

Dye Production

Brazilin is primarily known for its application as a natural dye. Its vibrant color and stability make it suitable for various dyeing processes.

Textile Industry

In the textile industry, Brazilin is used as a natural dye for fabrics, offering an eco-friendly alternative to synthetic dyes. Its application not only enhances the aesthetic appeal of textiles but also aligns with sustainable practices in fashion .

Histological Staining

In histology, Brazilin serves as a staining agent for tissue samples, allowing for better visualization under a microscope. Its use in staining protocols assists researchers in studying cellular structures and diagnosing diseases .

Materials Science Applications

Brazilin's unique chemical properties have led to exploration in materials science.

Polymer Composites

Studies have investigated incorporating Brazilin into polymer matrices to enhance material properties such as strength and thermal stability. The addition of Brazilin can improve the mechanical properties of biopolymers, making them more suitable for various applications .

Biodegradable Materials

Given the increasing demand for biodegradable materials, Brazilin's natural origin positions it as a potential additive in developing eco-friendly composites that can degrade over time without harming the environment .

Case Studies

Wirkmechanismus

Brazilin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . Additionally, brazilin modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . In cancer cells, brazilin induces apoptosis and inhibits cell proliferation by affecting pathways involved in cell cycle regulation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

Brazilin is part of a broader class of homoisoflavonoids and phenolic compounds. Key structural analogues include:

- Brazilein: Brazilin’s oxidized form, with altered solubility and redox properties.

- Protosappanin B: Co-occurs with Brazilin in C. sappan but lacks the homoisoflavonoid backbone. It shows distinct hypoglycemic effects but lower antioxidant capacity .

- Catechin/Epicatechin : Flavan-3-ols with similar catechol groups but inferior antiviral binding affinities (e.g., −15.71 kcal/mol for Brazilin vs. −9.21 kcal/mol for catechin in PRRSV inhibition) .

Comparative Bioactivity Profiles

Antioxidant Activity

- Brazilin outperforms protosappanin B due to its catechol group, which donates electrons to neutralize free radicals .

- Ethanol extracts of C. sappan (30% ethanol) yield higher total phenolics but lower Brazilin content, suggesting synergistic effects with other flavonoids .

Antimicrobial and Antiviral Effects

- Brazilin inhibits PRRSV infection by binding SRCR5 receptors (MM-PBSA energy: −15.71 kcal/mol), surpassing catechin (−9.21 kcal/mol) and epicatechin (−11.58 kcal/mol) .

- Unlike coffee components (e.g., chlorogenic acid), Brazilin suppresses hIAPP fibrillogenesis at nanomolar concentrations, reducing ThT fluorescence by >90% at equimolar ratios .

Anticancer Activity

- Brazilin selectively kills breast cancer cells (MCF7, MDA-MB-231) without toxicity to non-tumorigenic MCF10A cells . This selectivity is absent in protosappanin B and catechin.

- Metal chelation properties (e.g., iron) may enhance Brazilin’s cytotoxicity in colorectal and lung cancers .

Anti-Inflammatory and Neuroprotective Effects

- Brazilin inhibits NLRP3 inflammasome activation (IC₅₀: ~2.19 μM) by directly binding NLRP3, unlike AIM2 or NLRC4 inflammasomes .

- It disassembles mature α-synuclein fibrils in Parkinson’s models, a trait shared with Aβ inhibitors but with higher specificity for neuronal aggregates .

Extraction and Stability Considerations

- Optimal Extraction: Reflux and maceration yield higher Brazilin content (2–4% w/w) than ultrasound-assisted extraction (UAE) due to saturation effects . UAE with 30% ethanol favors polar compounds (e.g., tannins), reducing Brazilin purity .

- Stability : Brazilin degrades at >60°C, necessitating controlled temperatures during extraction . Brazilein, its oxidized derivative, forms under prolonged oxidative conditions .

- Synergy : C. sappan extracts show comparable PCSK9 inhibition to pure Brazilin (IC₅₀: 0.6280 vs. 0.7178 μg/mL), suggesting synergistic interactions with protosappanins or chalcones .

Pharmacological Selectivity and Mechanisms

- Enzyme Inhibition: Brazilin inhibits c-di-AMP synthase (IC₅₀: 25.1 μM) more effectively than bromophenol thiohydantoin or suramin .

- Receptor Targeting: It binds JAK1/2 and iNOS in breast cancer, reducing metastasis via downregulation of MMPs . In contrast, catechin primarily targets antioxidant pathways .

Biologische Aktivität

Brazilin, a natural isoflavonoid derived from the bark and heartwood of Caesalpinia sappan and Haematoxylum brasiletto , has garnered significant attention in recent years for its diverse biological activities. This article provides an in-depth analysis of the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Chemical Structure and Sources

Brazilin is characterized by its nearly colorless appearance and serves as a precursor to the dye brazilein. It is predominantly found in Southeast Asia and South America, where it has been traditionally used in folk medicine for various ailments.

Anticancer Activity

Brazilin exhibits potent anticancer properties across multiple cancer types. Research indicates that it induces apoptosis (programmed cell death) and inhibits cell proliferation through various mechanisms:

- Mechanisms of Action :

- Apoptosis Induction : Brazilin increases the expression of pro-apoptotic proteins such as Bcl-2 and Bcl-XL while decreasing Bax levels, leading to enhanced caspase activity (caspase-3 and -7) and PARP cleavage .

- Cell Cycle Arrest : It inhibits histone deacetylases (HDACs), which play a crucial role in cell cycle regulation .

- Inhibition of Metastasis : Brazilin binds effectively to matrix metalloproteinases (MMP-2, MMP-9) and PTGS2, enzymes involved in tumor metastasis .

Table 1: Summary of Brazilin's Anticancer Effects

Anti-Inflammatory Properties

Brazilin has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production. It reduces the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 100 µM . This action contributes to its therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The compound protects cells from oxidative stress by enhancing the activity of antioxidant enzymes. Studies indicate that brazilin can mitigate oxidative damage in various cell types, thereby supporting its role in preventing degenerative diseases associated with oxidative stress .

Antimicrobial Effects

Brazilin exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria . The mechanism involves interference with DNA and protein synthesis in microbial cells.

Table 2: Antimicrobial Activity of Brazilin

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Salmonella typhi | Moderate |

Case Studies and Clinical Research

Recent studies have further elucidated the therapeutic potential of brazilin. For instance:

- A study involving breast cancer cell lines highlighted that brazilin not only inhibits proliferation but also enhances the efficacy of conventional chemotherapeutics like doxorubicin .

- Another investigation showed that brazilin pre-treatment significantly increased cell viability in neuroblastoma cells under oxidative stress conditions, suggesting its protective role against cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.